An In-depth Technical Guide to Methyl 2-(4-hydroxypiperidin-1-yl)acetate
An In-depth Technical Guide to Methyl 2-(4-hydroxypiperidin-1-yl)acetate
Foreword
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] This guide provides a detailed technical overview of a specific derivative, Methyl 2-(4-hydroxypiperidin-1-yl)acetate. While this compound is not extensively documented in dedicated scientific literature, its synthesis and characterization can be confidently extrapolated from established principles of organic chemistry and the well-documented reactivity of the 4-hydroxypiperidine moiety.[2][3] This document serves as a resource for researchers and drug development professionals, offering a proposed synthesis, predicted analytical data, and a discussion of its potential applications based on the versatile nature of its core structure.
Chemical Identity and Physicochemical Properties
Methyl 2-(4-hydroxypiperidin-1-yl)acetate is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 4-position and a methyl acetate group at the nitrogen atom.
| Property | Value | Source |
| IUPAC Name | methyl 2-(4-hydroxypiperidin-1-yl)acetate | |
| Molecular Formula | C₈H₁₅NO₃ | |
| Molecular Weight | 173.21 g/mol | |
| CAS Number | 120932-32-9 | |
| Appearance | Predicted: Off-white to pale yellow crystalline solid | [3] |
| Melting Point | Predicted: Similar to 4-hydroxypiperidine (85-91 °C) | [3] |
| Boiling Point | Predicted: Higher than 4-hydroxypiperidine (108-114 °C/10 mmHg) | [4] |
| Solubility | Predicted: Soluble in water and polar organic solvents |
Proposed Synthesis: N-Alkylation of 4-Hydroxypiperidine
The most direct and logical synthetic route to Methyl 2-(4-hydroxypiperidin-1-yl)acetate is the N-alkylation of 4-hydroxypiperidine with a suitable two-carbon electrophile, such as methyl chloroacetate or methyl bromoacetate. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring attacks the electrophilic carbon of the alkyl halide.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthesis of Methyl 2-(4-hydroxypiperidin-1-yl)acetate.
Detailed Experimental Protocol
This protocol is a generalized procedure based on standard N-alkylation techniques for secondary amines.
Materials:
-
4-Hydroxypiperidine
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.0 eq) and anhydrous acetonitrile (10 mL per 1 g of 4-hydroxypiperidine).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred suspension.
-
Addition of Alkylating Agent: Slowly add methyl chloroacetate (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure Methyl 2-(4-hydroxypiperidin-1-yl)acetate.
Spectroscopic Characterization (Predicted)
Due to the absence of published spectra for Methyl 2-(4-hydroxypiperidin-1-yl)acetate, the following data are predicted based on the analysis of its constituent functional groups and data from analogous compounds such as 4-hydroxypiperidine and N-Boc-4-hydroxypiperidine.[5][6][7][8][9]
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | s | 3H | -OCH₃ |
| ~3.60 | m | 1H | -CH(OH)- |
| ~3.20 | s | 2H | -NCH₂COO- |
| ~2.80 | m | 2H | Piperidine H₂ₑ, H₆ₑ |
| ~2.20 | m | 2H | Piperidine H₂ₐ, H₆ₐ |
| ~1.80 | m | 2H | Piperidine H₃ₑ, H₅ₑ |
| ~1.50 | m | 2H | Piperidine H₃ₐ, H₅ₐ |
| Variable | br s | 1H | -OH |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~68 | -CH(OH)- |
| ~60 | -NCH₂COO- |
| ~52 | -OCH₃ |
| ~50 | Piperidine C₂, C₆ |
| ~34 | Piperidine C₃, C₅ |
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad | O-H stretch (hydroxyl) |
| ~2940, 2860 | Medium | C-H stretch (aliphatic) |
| ~1740 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~1090 | Strong | C-O stretch (hydroxyl) |
Mass Spectrometry
-
Method: Electrospray Ionization (ESI), positive mode.[10]
-
Predicted [M+H]⁺: m/z 174.1125
Characteristic Fragmentation:
-
Loss of water (-18) from the protonated molecule.[11]
-
Cleavage of the methyl acetate side chain.
Applications in Drug Discovery and Medicinal Chemistry
The 4-hydroxypiperidine motif is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[2][3] Its utility stems from several key features:
-
Improved Pharmacokinetics: The piperidine ring can enhance the solubility and metabolic stability of a drug candidate.[1]
-
Versatile Functionalization: The hydroxyl group at the 4-position provides a convenient handle for introducing further molecular diversity through reactions like etherification, esterification, or oxidation to a ketone.[1]
-
Scaffold for Diverse Targets: Derivatives of 4-hydroxypiperidine have shown activity against a variety of biological targets, including G-protein coupled receptors, ion channels, and enzymes.[4]
Methyl 2-(4-hydroxypiperidin-1-yl)acetate can serve as a valuable building block for the synthesis of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules. Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
Diagram of Potential Derivatizations:
Caption: Potential synthetic modifications of the title compound.
Safety and Handling
Piperidine and its derivatives are classified as secondary amines and can be flammable, corrosive, and toxic.[12][13][14] Appropriate safety precautions should be taken when handling Methyl 2-(4-hydroxypiperidin-1-yl)acetate.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[13]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]
-
Conclusion
Methyl 2-(4-hydroxypiperidin-1-yl)acetate represents a versatile, yet under-explored, building block for drug discovery and organic synthesis. While specific literature on this compound is scarce, its synthesis and properties can be reliably predicted based on established chemical principles. This guide provides a comprehensive framework for its preparation, characterization, and potential applications, serving as a valuable resource for researchers looking to incorporate this and similar piperidine scaffolds into their research programs. The continued exploration of such fundamental structures is essential for the advancement of medicinal chemistry and the development of novel therapeutics.
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PIPERIDINE - Ataman Kimya. (URL: [Link])
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Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). (URL: [Link])
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Piperidine - SAFETY DATA SHEET. (2023). (URL: [Link])
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ICSC 0317 - PIPERIDINE. (URL: [Link])
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The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method - PubMed. (2010). (URL: [Link])
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Effect of solvent change on chemical shifts of 4-benzyl-4-hydroxypiperidines. (URL: [Link])
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1-Boc-4-hydroxypiperidine - SpectraBase. (URL: [Link])
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Safety Data Sheet: Piperidine - Carl ROTH. (2025). (URL: [Link])
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Two polymorphs of 4-hydroxypiperidine with different NH configurations - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE02477J. (2015). (URL: [Link])
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). (URL: [Link])
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Methyl 2-phenyl-2-(piperidin-1-yl)acetate | C14H19NO2 | CID 12957460 - PubChem. (URL: [Link])
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Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed. (2018). (URL: [Link])
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4-Hydroxypiperidine - the NIST WebBook. (URL: [Link])
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Efficient Synthesis of a New Series of Piperidine Ring-Modified Analogs of (±)-threo-Methyl Phenyl(piperidin-2-yl)acetate - Taylor & Francis. (2012). (URL: [Link])
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4-(4-Chlorophenyl)-4-hydroxypiperidine - Optional[1H NMR] - Spectrum - SpectraBase. (URL: [Link])
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fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts - SciELO. (URL: [Link])
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A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. (URL: [Link])
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Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (URL: [Link])
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Methyl 2-(1-methylpiperidin-4-yl)acetate (C9H17NO2) - PubChemLite. (URL: [Link])
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Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach - MDPI. (2021). (URL: [Link])
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